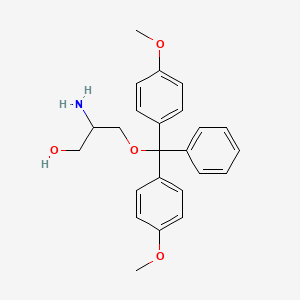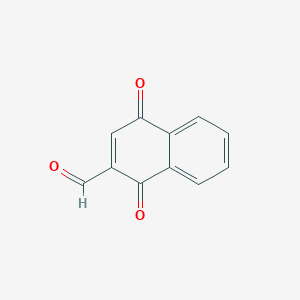
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde is a versatile chemical compound with the molecular formula C11H6O3 and a molecular weight of 186.16 g/mol . This compound is known for its unique structure, which includes a naphthalene ring fused with two oxo groups and an aldehyde group. It is used in various chemical research and development projects due to its high purity and stability .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. For example, the methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate can form a complex in the presence of ceric ammonium nitrate (CAN). The vinyl group of ethyl vinyl ether then attacks this complex, leading to the formation of the final product through isomerization and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions using high-purity reagents and catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
化学反应分析
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other functional groups.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can form complexes with metal ions, which can then participate in various biochemical reactions. The compound’s oxo and aldehyde groups play crucial roles in these interactions, facilitating the formation of stable complexes and intermediates .
相似化合物的比较
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1,4-Dihydronaphthalene: This compound lacks the oxo and aldehyde groups, making it less reactive in certain chemical reactions.
1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which enable a wide range of chemical reactions and applications.
属性
分子式 |
C11H6O3 |
|---|---|
分子量 |
186.16 g/mol |
IUPAC 名称 |
1,4-dioxonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-6H |
InChI 键 |
PKZDWACKQCQRSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)

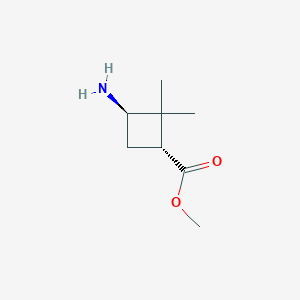
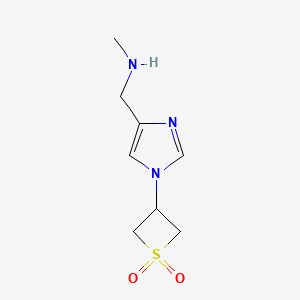
![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)

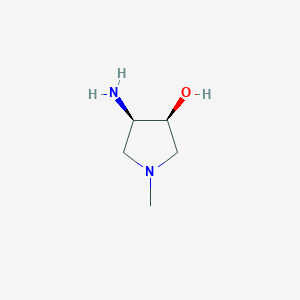
![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)
![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)

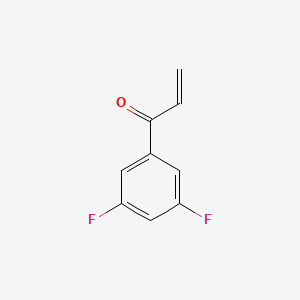
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
